3-Fluoro-4-phenylpyrrolidine-3-carboxylic acid
Description
3-Fluoro-4-phenylpyrrolidine-3-carboxylic acid is a fluorinated pyrrolidine derivative featuring a carboxylic acid group at the 3-position, a fluorine atom at the 3-position, and a phenyl ring at the 4-position. This structure combines steric bulk, electronic modulation via fluorine, and hydrogen-bonding capability through the carboxylic acid group.
Properties
Molecular Formula |
C11H12FNO2 |
|---|---|
Molecular Weight |
209.22 g/mol |
IUPAC Name |
3-fluoro-4-phenylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C11H12FNO2/c12-11(10(14)15)7-13-6-9(11)8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H,14,15) |
InChI Key |
ZVYYZPGPSQASCY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1)(C(=O)O)F)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-phenylpyrrolidine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-phenylpyrrolidine and fluorinating agents.
Carboxylation: The carboxyl group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents like diethyl carbonate.
Industrial Production Methods
Industrial production of 3-Fluoro-4-phenylpyrrolidine-3-carboxylic acid may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-phenylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted pyrrolidine derivatives
Scientific Research Applications
3-Fluoro-4-phenylpyrrolidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of fluorinated compounds with biological systems.
Industrial Applications: The compound is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-phenylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, leading to altered biological activity. The phenyl group contributes to the compound’s hydrophobic interactions, further influencing its mechanism of action.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis focuses on structurally related pyrrolidine-3-carboxylic acids and fluorinated heterocycles, emphasizing substituent effects, synthetic efficiency, and physicochemical properties.
Substituent Variations on the Pyrrolidine Ring
Table 1: Key Analogs and Their Properties
*Full names truncated for brevity; see and for full structures.
Key Observations:
- Synthetic Efficiency : Analogs with trifluoromethyl or benzodioxol substituents (e.g., compounds from and ) exhibit moderate crude yields (63–68%) but exceptional purity (>99%), suggesting robust synthetic protocols .
- Substituent Effects: Electron-Withdrawing Groups (e.g., -F, -CF3): Enhance metabolic stability and influence binding affinity in drug candidates. For example, 4-fluorophenyl analogs (e.g., BP 1569) are common in kinase inhibitors . Methoxy Groups: Improve solubility but may reduce membrane permeability due to increased polarity .
- Structural Rigidity : Pyrrolidine derivatives (e.g., BP 1569) offer conformational restraint compared to planar pyridine analogs (e.g., 3-Fluoropyridine-4-carboxylic acid), which may affect target selectivity .
Fluorinated Pyridine vs. Pyrrolidine Derivatives
Table 2: Fluorinated Carboxylic Acids Comparison
Key Observations:
- Molecular Weight : Pyrrolidine derivatives generally have higher MW due to the saturated ring, impacting pharmacokinetics (e.g., longer half-life but reduced diffusion rates).
- Reactivity : Pyridine-based fluorinated acids (e.g., 3-Fluoropyridine-4-carboxylic acid) are more reactive toward strong acids/oxidizers, necessitating stringent handling .
- Biological Activity : Pyrrolidine derivatives are preferred in CNS drugs due to better blood-brain barrier penetration, while pyridine analogs are utilized in peripheral targets .
Biological Activity
3-Fluoro-4-phenylpyrrolidine-3-carboxylic acid (commonly referred to as 3-F-4-Ph-PCA) is a chemical compound that has garnered attention in medicinal chemistry for its potential biological activities. The compound features a pyrrolidine ring, a fluorine atom, and a phenyl group, which contribute to its unique properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of 3-F-4-Ph-PCA is C₁₁H₁₃ClFNO₂, with a molecular weight of 245.68 g/mol. The presence of the fluorine atom at the 3-position of the pyrrolidine ring is significant as it enhances the compound's chemical reactivity and biological activity. The phenyl group contributes to hydrophobic interactions, influencing binding affinity to various biological targets.
Table 1: Structural Features of 3-Fluoro-4-phenylpyrrolidine-3-carboxylic Acid
| Feature | Description |
|---|---|
| Molecular Formula | C₁₁H₁₃ClFNO₂ |
| Molecular Weight | 245.68 g/mol |
| Functional Groups | Pyrrolidine ring, carboxylic acid, phenyl group, fluorine atom |
| Biological Targets | Metabotropic glutamate receptors (mGluR2/3) |
Research indicates that 3-F-4-Ph-PCA acts primarily as an agonist at metabotropic glutamate receptors 2 and 3 (mGluR2/3). These receptors are crucial in modulating neurotransmission in the central nervous system, influencing various processes such as learning, memory, and motor control. The interaction with these receptors suggests potential therapeutic applications in neurological disorders.
The compound's mechanism also involves enhancing binding affinity to enzymes or receptors due to the presence of the fluorine atom, which can alter biological activity significantly. This modulation can lead to changes in neurotransmitter release and overall neuronal excitability.
Biological Activity Studies
Preliminary studies have shown that 3-F-4-Ph-PCA exhibits promising biological activities, particularly in modulating neurotransmitter systems. Its structural similarities to known pharmacophores suggest potential interactions with receptors involved in neurological disorders and cancer therapies.
Case Studies
- Neurotransmitter Modulation : In vitro studies demonstrated that 3-F-4-Ph-PCA effectively modulates glutamate release through mGluR2/3 activation. This modulation could be beneficial in treating conditions such as anxiety and depression.
- Cancer Therapy Potential : Given its ability to interact with various receptors, ongoing research is exploring its efficacy in cancer models. Early results indicate that it may inhibit specific cancer cell lines through receptor-mediated pathways.
Comparative Analysis with Similar Compounds
To understand the uniqueness of 3-F-4-Ph-PCA, it is essential to compare it with similar compounds:
Table 2: Comparison with Similar Compounds
| Compound | Unique Features | Biological Activity |
|---|---|---|
| 4-Phenylpyrrolidine-3-carboxylic acid | Lacks fluorine; lower binding affinity | Limited receptor interaction |
| 3-Fluoropyrrolidine-3-carboxylic acid | Fluorine present but no phenyl group | Moderate activity on mGluR |
| 4-Fluorophenylpyrrolidine-3-carboxylic acid | Contains fluorine but different positioning | Variable receptor selectivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
